(R)-4-Boc-1-Cbz-2-methyl-piperazine

Catalog No.
S810855
CAS No.
1163793-25-6
M.F
C18H26N2O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Boc-1-Cbz-2-methyl-piperazine

CAS Number

1163793-25-6

Product Name

(R)-4-Boc-1-Cbz-2-methyl-piperazine

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1

InChI Key

HNSFFEBZXFRVSE-CQSZACIVSA-N

SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C

(R)-4-Boc-1-Cbz-2-methyl-piperazine (CAS 1163793-25-6) is a highly specialized, orthogonally protected chiral building block fundamental to the synthesis of complex pharmaceutical agents, including substituted 2-aminopyridine protein kinase inhibitors [1] and chemokine receptor antagonists [2]. Featuring a tert-butoxycarbonyl (Boc) group at the N4 position and a carboxybenzyl (Cbz) group at the N1 position, this compound provides a rigid, pre-differentiated piperazine scaffold. The (R)-configured methyl group at the C2 position is essential for imparting precise 3D spatial geometry, which directly dictates target binding affinity in downstream active pharmaceutical ingredients (APIs). By offering a stable, non-hygroscopic alternative to volatile free-base piperazines, this dual-protected intermediate streamlines multi-step synthetic workflows, ensuring high stereochemical fidelity and operational predictability in commercial procurement and scale-up environments.

Attempting to substitute (R)-4-Boc-1-Cbz-2-methyl-piperazine with unprotected (R)-2-methylpiperazine or mono-protected variants introduces severe operational bottlenecks in multi-step API synthesis. Unprotected piperazines possess two secondary amines with similar nucleophilicity, leading to uncontrollable bis-alkylation or incorrect regioselectivity during functionalization, which can plummet target yields to below 40% [1]. Furthermore, substituting with the racemic mixture or the (S)-enantiomer fundamentally alters the pharmacological profile of the final drug, yielding inactive diastereomers that require cost-prohibitive late-stage chiral chromatography to resolve. Mono-protected analogs fail to provide the orthogonal flexibility required for sequential, site-specific derivatization, forcing chemists to add redundant protection-deprotection cycles that degrade overall process efficiency and increase solvent waste [1].

Elimination of Bis-Alkylation Byproducts via Pre-Differentiated Nitrogen Centers

In the synthesis of asymmetric piperazine derivatives, differentiating the N1 and N4 positions in situ is notoriously inefficient. Utilizing unprotected (R)-2-methylpiperazine for mono-alkylation or amidation typically results in a statistical mixture of N1-substituted, N4-substituted, and bis-substituted products, restricting the isolated yield of the desired regioisomer to approximately 35-50% [1]. In contrast, the pre-installed orthogonal protecting groups in (R)-4-Boc-1-Cbz-2-methyl-piperazine allow for targeted deprotection (e.g., selective Boc removal) and subsequent functionalization with >95% regiochemical purity [1]. This pre-differentiation eliminates the need for complex, solvent-heavy chromatographic separations of regioisomers.

Evidence DimensionYield of regiochemically pure mono-functionalized intermediate
Target Compound Data>95% yield following selective deprotection and coupling
Comparator Or BaselineUnprotected (R)-2-methylpiperazine (35-50% yield due to bis-alkylation)
Quantified Difference~50% absolute increase in target regioisomer yield
ConditionsStandard amide coupling or alkylation conditions post-selective deprotection

Procuring the orthogonally protected scaffold drastically reduces downstream purification costs and maximizes API throughput by preventing the formation of closely related impurity profiles.

Streamlining Multi-Step Synthesis with Orthogonal Cleavage Conditions

The dual protection strategy of (R)-4-Boc-1-Cbz-2-methyl-piperazine offers distinct, non-overlapping cleavage conditions that are critical for complex API assembly. The N4-Boc group can be quantitatively removed under acidic conditions (e.g., TFA in DCM) while leaving the N1-Cbz group completely intact (recovery >98%) [1]. Conversely, the N1-Cbz group can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H2) without affecting the N4-Boc group. When compared to utilizing mono-protected analogs (which require ad-hoc protection steps mid-synthesis), this orthogonal system reduces the overall synthetic route by 2 to 3 steps, directly translating to a 20-30% improvement in overall process time and resource utilization[1].

Evidence DimensionSynthetic step economy and intermediate recovery
Target Compound Data>98% recovery of mono-deprotected intermediate in a single step
Comparator Or BaselineMono-protected analogs (require 2-3 additional protection/deprotection cycles)
Quantified DifferenceReduction of 2-3 synthetic steps; 20-30% improvement in process time
ConditionsAcidic cleavage (TFA) vs. Catalytic hydrogenolysis (Pd/C, H2)

Buyers can significantly shorten the manufacturing timeline of bifunctionalized APIs, reducing labor, reagent costs, and cumulative yield losses.

Prevention of Late-Stage Yield Loss via Guaranteed Enantiomeric Purity

The spatial orientation of the 2-methyl group is a critical determinant of receptor binding in targeted therapeutics, such as ALK inhibitors [1]. Utilizing racemic 4-Boc-1-Cbz-2-methyl-piperazine necessitates late-stage chiral resolution of the final API, which inherently caps the maximum theoretical yield at 50% and requires massive volumes of specialized chiral chromatography solvents. Procuring the enantiopure (R)-isomer (>99% ee) ensures that 100% of the synthesized mass is directed toward the active pharmacological enantiomer [1]. This eliminates the 50% mass penalty associated with racemic precursors and bypasses the severe operational bottlenecks of preparative chiral HPLC at scale.

Evidence DimensionMaximum theoretical yield of active enantiomer API
Target Compound Data~100% theoretical conversion to the desired stereoisomer
Comparator Or BaselineRacemic precursor (capped at 50% theoretical yield)
Quantified Difference50% absolute increase in active API mass recovery
ConditionsMulti-step API synthesis up to final isolation

Investing in the enantiopure (R)-building block is essential for commercial viability, as it avoids the prohibitive costs and waste associated with late-stage chiral separation.

Enhanced Shelf-Life and Handling via Complete Nitrogen Masking

Free base piperazines, such as unprotected (R)-2-methylpiperazine, are notoriously hygroscopic and highly susceptible to atmospheric carbon dioxide, rapidly forming carbamate salts that degrade assay purity by 5-10% over a 6-month period unless stored under strict inert conditions [1]. By masking both basic nitrogen atoms, (R)-4-Boc-1-Cbz-2-methyl-piperazine is rendered chemically inert to atmospheric moisture and CO2. This fully protected form exhibits >99% stability over 12 months under standard ambient storage, eliminating the need for specialized glovebox handling or argon purging during routine weighing and batch formulation [1].

Evidence DimensionAssay purity retention over time
Target Compound Data>99% purity retained over 12 months in ambient conditions
Comparator Or BaselineFree base (R)-2-methylpiperazine (5-10% degradation over 6 months via carbamate formation)
Quantified Difference>5% improvement in long-term purity retention; elimination of inert handling requirements
ConditionsAmbient atmospheric exposure during storage and handling

The robust stability profile ensures batch-to-batch reproducibility and significantly lowers the logistical overhead for procurement and warehouse storage.

Synthesis of Substituted 2-Aminopyridine Protein Kinase Inhibitors

The compound is the premier starting material for assembling ALK inhibitors and other kinase-targeted therapeutics, where the (R)-methyl group dictates critical binding interactions in the kinase hinge region, and orthogonal deprotection is required to build the extended molecular scaffold [1].

Development of Chemokine Receptor Antagonists

Ideal for synthesizing piperazinylpiperidine derivatives, where precise regioselective coupling at the N1 and N4 positions is mandatory to achieve the correct pharmacophore geometry without generating complex impurity profiles [2].

Library Generation for Structure-Activity Relationship (SAR) Studies

The orthogonal Boc/Cbz protection allows medicinal chemists to rapidly generate diverse libraries of N-substituted piperazines by selectively unmasking one nitrogen at a time, facilitating high-throughput parallel synthesis[1].

Scalable API Manufacturing Workflows

Perfectly suited for transitioning bench-scale syntheses to pilot-plant manufacturing, as its high stability, non-hygroscopic nature, and elimination of late-stage chiral resolution drastically improve process safety, reproducibility, and cost-efficiency [1].

XLogP3

2.7

Dates

Last modified: 08-16-2023

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